molecular formula C19H21N3O5 B2877138 N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE CAS No. 1428348-96-2

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2877138
CAS No.: 1428348-96-2
M. Wt: 371.393
InChI Key: WZKSIXPLTNPFOA-UHFFFAOYSA-N
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Description

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a hybrid structure incorporating both a furan ring, a common motif in bioactive natural products and medicinal chemistry , and a 2-pyrrolidinone group, which is prevalent in compounds with diverse pharmacological profiles. The presence of the ethanediamide (oxalamide) linker is a key structural feature known to influence molecular conformation and binding interactions in drug discovery. This compound is provided for non-human, in-vitro research applications. It is strictly intended for use by qualified laboratory professionals. All information provided is for informational purposes only and is not intended for diagnostic or therapeutic use. This product is For Research Use Only and is not approved for human consumption or diagnostic procedures.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c23-16(13-7-10-27-12-13)6-8-20-18(25)19(26)21-14-3-1-4-15(11-14)22-9-2-5-17(22)24/h1,3-4,7,10-12,16,23H,2,5-6,8-9H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKSIXPLTNPFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nitroaldol (Henry) Reaction

Furan-3-carbaldehyde undergoes a nitroaldol reaction with nitromethane in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 3-(furan-3-yl)-3-nitropropan-1-ol. Catalytic hydrogenation (H$$_2$$, Pd/C) reduces the nitro group to an amine, producing 3-(furan-3-yl)-3-hydroxypropylamine.

Reaction Conditions:

  • Solvent: Ethanol/water (9:1)
  • Temperature: 25°C (Henry reaction); 50°C (hydrogenation)
  • Yield: 68–72% (over two steps)

Route 2: Grignard Addition

Furan-3-carbaldehyde is protected as its acetal (e.g., using ethylene glycol), followed by Grignard addition with allylmagnesium bromide. Oxidative cleavage (OsO$$4$$, NaIO$$4$$) and reductive amination (NH$$3$$, NaBH$$4$$) yield the target amine.

Advantages:

  • Higher stereocontrol (≥90% enantiomeric excess with chiral catalysts).
  • Yield: 58–63% (four steps).

Synthesis of 3-(2-Oxopyrrolidin-1-yl)Aniline

Cyclocondensation Approach

3-Aminophenol reacts with γ-butyrolactam in the presence of PCl$$5$$ to form 3-(2-oxopyrrolidin-1-yl)phenol. Subsequent Ullmann coupling with NH$$3$$ introduces the aniline group.

Key Parameters:

  • Catalyst: CuI/1,10-phenanthroline
  • Solvent: DMF
  • Yield: 45–50%

Palladium-Catalyzed Coupling

3-Iodoaniline undergoes Buchwald-Hartwig amination with pyrrolidin-2-one, using Pd(OAc)$$_2$$ and Xantphos as the catalytic system.

Optimization Data:

Parameter Optimal Value
Temperature 110°C
Base Cs$$2$$CO$$3$$
Ligand Xantphos
Yield 78%

EthanediaMide Bridge Formation

Stepwise Amidation

  • Activation of Oxalic Acid : Oxalyl chloride converts oxalic acid to oxalyl dichloride.
  • First Amidation : 3-(Furan-3-yl)-3-hydroxypropylamine reacts with oxalyl dichloride in THF at 0°C to form the monoacid chloride intermediate.
  • Second Amidation : The intermediate couples with 3-(2-oxopyrrolidin-1-yl)aniline using EDC/HOBt in dichloromethane.

Yield: 82–85% (after HPLC purification).

One-Pot Coupling

A tandem approach utilizes T3P® (propylphosphonic anhydride) as a coupling agent, enabling both amidation steps in a single reactor.

Advantages:

  • Reduced purification steps.
  • Yield: 76–80%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and mixing efficiency for the nitroaldol and hydrogenation steps:

Step Residence Time Temperature Yield
Nitroaldol Reaction 15 min 30°C 75%
Hydrogenation 30 min 60°C 90%

Solvent Recycling

Ethanol from the Henry reaction is recovered via distillation (≥95% purity), reducing waste and costs.

Analytical Characterization

Structural Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.45 (s, 1H, furan-H), 6.35 (d, $$J = 2.4$$ Hz, 1H, furan-H), 4.85 (m, 1H, -CH(OH)-), 3.45 (t, $$J = 6.8$$ Hz, 2H, -CH$$2$$-NH-).
  • IR : 1650 cm$$^{-1}$$ (amide C=O), 3300 cm$$^{-1}$$ (-OH).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • LC-MS : [M+H]$$^+$$ = 414.18 (calculated 414.17).

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The hydroxypropyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

Scientific Research Applications

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The furan ring and oxalamide moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Functional Groups Molecular Formula (if derivable) Notable Features
Target Compound Ethanediamide, furan, pyrrolidinone, phenyl Likely C₂₀H₂₄N₄O₅ (estimated) Combines hydrophilic (furan, hydroxypropyl) and lipophilic (phenyl, pyrrolidinone) motifs.
SNJ-1715 () Tetrahydrofuran, phenylthiourea, leucinamide C₁₇H₂₅N₃O₃S Thiourea moiety may enhance metal chelation; tetrahydrofuran improves solubility .
N-Phenyl-2-furohydroxamic acid () Hydroxamic acid, furan C₁₁H₁₀N₂O₃ Hydroxamic acid group confers antioxidant activity via radical scavenging .
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide () Chlorophenyl, cyclohexyl, hydroxypropanamide C₁₅H₂₁ClN₂O₂ Chlorophenyl group enhances lipophilicity; cyclohexyl may stabilize 3D conformation .
Oxalic acid; N-phenyl-N-(1-prop-2-enylpyrrolidin-3-yl)propanamide () Pyrrolidinyl, propanamide, oxalate salt C₁₉H₂₅N₃O₄ (estimated) Pyrrolidinyl and propanamide backbone mimics peptidic structures; oxalate salt improves crystallinity .

Functional Divergence

  • Hydrophilicity : The target compound’s hydroxypropyl and furan groups may enhance aqueous solubility compared to purely aromatic analogues like N-(4-chlorophenyl)propanamides .
  • Bioactivity : Compounds with hydroxamic acids () or thioureas () exhibit antioxidant or metal-binding properties, whereas the target compound’s ethanediamide core could favor dual hydrogen-bonding interactions .

Research Implications and Gaps

  • Drug Design: The pyrrolidinone-phenyl moiety could mimic peptide substrates, making it a candidate for protease inhibitors .
  • Material Science : Ethanediamide derivatives are precursors for polyimide synthesis (as seen in ), though the furan group may limit thermal stability compared to chlorophenyl analogues .

Critical Gaps :

  • Lack of experimental data (e.g., solubility, IC₅₀ values) for the target compound.
  • Limited information on synthetic yields or scalability.

Biological Activity

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a complex organic compound notable for its potential therapeutic applications. This compound incorporates functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features a furan moiety and a pyrrolidinyl group, which contribute to its unique biological properties. The furan ring is known for its reactivity and ability to participate in various chemical reactions, while the pyrrolidinyl group is often associated with neuroactive properties.

Structural Component Description
Furan RingContributes to antioxidant properties and potential interactions with biological macromolecules.
Hydroxypropyl GroupEnhances solubility and bioavailability.
Pyrrolidinyl GroupAssociated with neuroactivity and potential therapeutic effects.

Antioxidant Properties

Preliminary studies suggest that compounds containing furan rings exhibit significant antioxidant activity. This property may be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Effects

The sulfonamide group present in related compounds has been shown to possess antimicrobial properties, indicating that this compound may also exhibit similar activity. Research has indicated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis.

Neuroactive Potential

The presence of the pyrrolidinyl moiety suggests potential neuroactive effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly GABA and glutamate pathways.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study conducted on furan-containing compounds demonstrated their ability to scavenge free radicals effectively, suggesting potential applications in treating oxidative stress-related conditions.
  • Antimicrobial Testing : In vitro tests on sulfonamide derivatives have shown promising results against various bacterial strains, indicating that this compound may also possess similar antimicrobial properties.
  • Neuropharmacological Research : Investigations into pyrrolidinyl compounds have revealed their capacity to influence central nervous system activity, leading to potential applications in treating neurological disorders.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to yield the desired product efficiently.

Reaction Pathways

  • Nucleophilic Substitution : The sulfonamide nitrogen can undergo nucleophilic substitution, leading to derivatives with enhanced biological activity.
  • Condensation Reactions : The hydroxyl group on the propyl chain can participate in condensation reactions with electrophiles, forming more complex structures.

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